molecular formula C21H18F2N4O2S B2460517 7-(2,5-Dimethoxyphenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1251704-08-1

7-(2,5-Dimethoxyphenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B2460517
CAS RN: 1251704-08-1
M. Wt: 428.46
InChI Key: TXRBVNNSAXJFPT-UHFFFAOYSA-N
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Description

7-(2,5-Dimethoxyphenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C21H18F2N4O2S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality 7-(2,5-Dimethoxyphenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,5-Dimethoxyphenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis

Research on thiazolopyrimidine and related compounds emphasizes the impact of structural modifications on supramolecular aggregation, highlighting the importance of conformational features and intermolecular interactions. These studies contribute to the understanding of how variations in substituents affect the properties and potential applications of chemical compounds, including those similar to the chemical (Nagarajaiah & Begum, 2014).

Catalytic Applications

Some research focuses on the development of new catalysts for organic synthesis, utilizing compounds with pyranopyrimidine dione frameworks. These catalysts are characterized by their efficacy in facilitating the synthesis of specific organic compounds, demonstrating the potential utility of similar chemical structures in catalyzing chemical reactions (Goudarziafshar et al., 2021).

Anticancer and Antibacterial Activity

Research into pyrazolopyrimidine and thiadiazolopyrimidine derivatives explores their potential as anticancer and antibacterial agents. These studies involve the synthesis of novel compounds and evaluation of their activity against various cancer cell lines and bacterial strains, indicating the relevance of such chemical frameworks in developing therapeutic agents (Tiwari et al., 2016); (Asadian et al., 2018).

Acid-Base Properties and Tautomerism

Investigations into the acid-base properties of bis-pyrazolopyridine derivatives in nonaqueous solutions, as well as the annular tautomerism of curcuminoid NH-pyrazoles, provide insights into the chemical behavior of such compounds under various conditions. This research aids in understanding the protonation patterns and stability of different tautomers, which are critical for the application of similar compounds in chemical reactions and potential pharmacological applications (Piorun et al., 1999); (Cornago et al., 2009).

properties

IUPAC Name

N-(3,4-difluorophenyl)-N-[(2,5-dimethylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O2S/c1-14-5-6-15(2)16(10-14)12-27(17-7-8-18(22)19(23)11-17)30(28,29)20-4-3-9-26-13-24-25-21(20)26/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRBVNNSAXJFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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